molecular formula C7H8N2O B1391341 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one CAS No. 457949-09-6

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one

Cat. No. B1391341
M. Wt: 136.15 g/mol
InChI Key: KSQRGCBOOKYTTD-UHFFFAOYSA-N
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Description

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are aromatic heterocycles . They have a unique chemical structure and versatility .


Chemical Reactions Analysis

The ring-closure reactions for pyrrole, pyrrolidine, pyrazole, pyrazoline, isoxazoline, pyridine, piperidine, cyclohexenone, and 5,8-dihydroimidazo[1,2-a]pyrimidine were elegantly demonstrated in a DNA-compatible format .

Scientific Research Applications

Insecticidal Activities

  • 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one derivatives have shown promising insecticidal activities. For instance, certain compounds within this class exhibited excellent insecticidal properties against brown planthopper, cowpea aphids, and carmine spider mite (Zhang et al., 2019).

Antimicrobial Agents

  • Another significant application is in the field of antimicrobial agents. Functionalized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives synthesized from maleimide showed substantial antibacterial and antifungal activities, with some compounds outperforming standard reference drugs (Salhi et al., 2020).

Catalytic Synthesis

  • In the field of catalysis, 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one has been involved in innovative synthetic methods. For instance, a novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Synthesis of Farnesyltransferase Inhibitors

  • The compound also plays a role in the synthesis of farnesyltransferase inhibitors, which are significant in cancer research. Conformationally restricted analogues of these inhibitors have been synthesized, showing improved in vivo metabolic stability (Dinsmore et al., 2000).

Pharmaceutical Research

  • In pharmaceutical research, 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is used in the synthesis of Cefpirome, a fourth-generation antibiotic, and other pharmaceuticals, indicating the potential utility of the 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one scaffold in drug development (Fu Chun, 2007).

Versatility in Medicinal Chemistry

  • The imidazo[1,2-a]pyridine scaffold, to which 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one belongs, is recognized as a versatile scaffold in medicinal chemistry with applications ranging from anticancer, antimicrobial, to antiviral therapies (Deep et al., 2016).

properties

IUPAC Name

6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQRGCBOOKYTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666162
Record name 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one

CAS RN

457949-09-6
Record name 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one
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